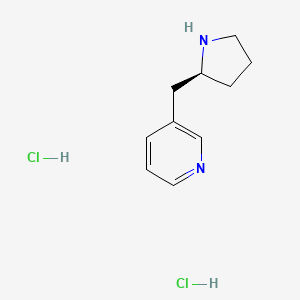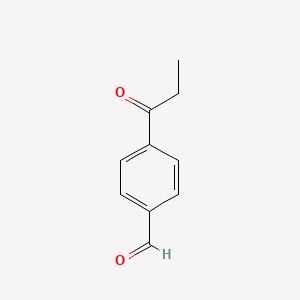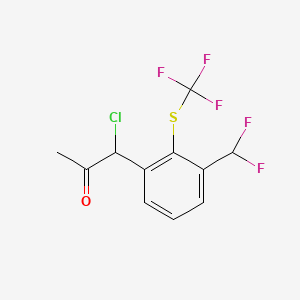
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylideneamino group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
((1-(4-(Trifluoromethyl)phenyl)ethylidene)hydrazine): Similar structure but with a hydrazine group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)thiourea): Contains a thiourea group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)thiourea: Similar structure with both amino and thiourea groups.
Uniqueness
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is unique due to the presence of both the trifluoromethyl group and the urea moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bonding potential, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C10H10F3N3O |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
[(Z)-1-[4-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6- |
Clave InChI |
GYWCIJPQRFUBNU-UUASQNMZSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


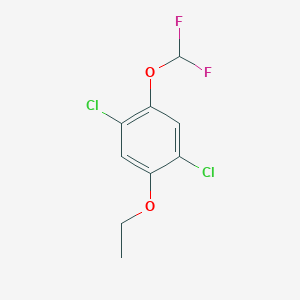
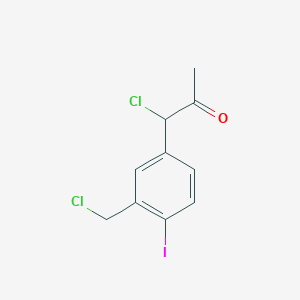
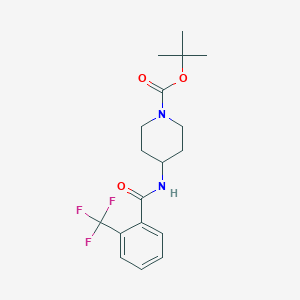


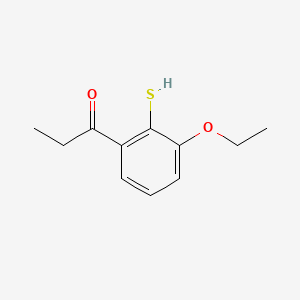


![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
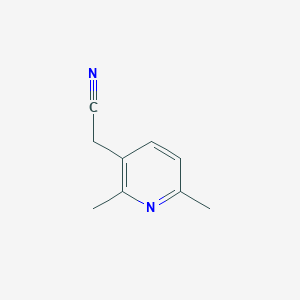
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
